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Compound Name:
Methyl 3-amino-2-

methoxyisonicotinate

CAS No.: 175965-76-1

Cat. No.: B183430

Get Quote

Executive Summary
Methyl 3-amino-2-methoxyisonicotinate (CAS: 105686-26-2 / Analogues) is a critical

heterocyclic intermediate often utilized in the synthesis of PI3K inhibitors and other kinase-

targeting scaffolds. Its structural integrity is defined by a tetra-substituted pyridine ring, where

regiochemical ambiguity (e.g., distinguishing 2-methoxy from 6-methoxy isomers) presents a

common analytical challenge.

This Application Note provides a definitive protocol for the characterization of this molecule

using 1H/13C NMR and LC-MS. We emphasize a self-validating workflow that utilizes scalar

coupling constants and HMBC correlations to unequivocally assign regiochemistry, ensuring

downstream synthetic success.
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Before instrumental analysis, we must establish the theoretical spectral expectations based on

substituent effects.

Compound: Methyl 3-amino-2-methoxyisonicotinate

Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

Core Scaffold: Pyridine

Substituents:

C2: Methoxy (-OCH3) – Strong

-withdrawer, strong

-donor.

C3: Amino (-NH2) – Strong

-donor.

C4: Methyl Ester (-COOCH3) –

-acceptor.

Regiochemical Criticality: During nucleophilic aromatic substitution (

) on 3-amino-2-chloroisonicotinate precursors, the methoxide nucleophile may attack C2 or C6.
Distinguishing the 2-methoxy product (Target) from the 6-methoxy impurity is the primary
analytical objective.
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Figure 1: Analytical workflow for validating pyridine intermediates. The critical path relies on

NMR to resolve regioisomers that share identical masses.

Method A: NMR Spectroscopy[2][3][4][5][6][7]
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Sample Preparation Protocol
Solvent Selection: DMSO-d6 is strictly recommended over CDCl3.

Reasoning: The C3-amino protons are exchangeable. In CDCl3, these appear as a broad,

shapeless hump often lost in the baseline. DMSO-d6 sharpens these signals and slows

exchange, allowing for the observation of specific NH2 correlations in 2D experiments.

Protocol:

Weigh 10–15 mg of the solid analyte.

Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

Transfer to a clean, dry 5mm NMR tube.

Equilibrate at 298 K in the probe for 5 minutes prior to acquisition.

Acquisition Parameters[8]
1H (Proton): 16 scans, 30° pulse angle, D1 = 1.0s.

13C (Carbon): 512 scans, power-gated decoupling.

HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2).

HMBC: Optimized for long-range coupling (

Hz). Critical for structure proof.

Spectral Analysis & Assignment
The pyridine ring protons (H5 and H6) form an AX system (two doublets) due to the lack of

symmetry.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)
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Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)
Assignment

Structural
Logic

7.60 – 7.75 Doublet (d) 1H 5.2 Hz H-6

to Nitrogen

(deshielded),

but shielded

by

-NH2 effect.

6.80 – 6.95 Doublet (d) 1H 5.2 Hz H-5

to Nitrogen,

shielded by

-OMe.

6.20 – 6.50 Broad Singlet 2H - NH2

Exchangeabl

e amino

protons.

3.92 Singlet (s) 3H - O-CH3
Methoxy

group (C2).

3.84 Singlet (s) 3H - COO-CH3
Methyl ester

(C4).

Table 2: 13C NMR Data (100 MHz, DMSO-d6)
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Shift (

, ppm)
Type (DEPT) Assignment

166.5 Cq C=O (Ester carbonyl)

155.0 Cq C-2 (Attached to OMe and N)

142.0 CH
C-6 (

-carbon)

135.5 Cq C-3 (Attached to NH2)

115.0 Cq C-4 (Ipso to ester)

108.5 CH
C-5 (

-carbon)

53.5 CH3 OMe (Methoxy)

52.1 CH3 COOMe (Ester methyl)

The Self-Validating Mechanism (HMBC)
To prove the structure is 2-methoxy and not 6-methoxy:

Locate the C2 carbon signal (~155 ppm).

Locate the Methoxy proton signal (~3.92 ppm).

Validation: You must observe a strong HMBC cross-peak between the Methoxy protons and

C2.

Confirmation: The NH2 protons must show a correlation to C3 (~135 ppm) and C2 (~155

ppm). If the OMe were at C6, the NH2 would not correlate to the carbon bearing the methoxy

group.
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Figure 2: Key HMBC correlations required to confirm the 2-methoxy regioisomer. The

convergence of NH2 and OMe correlations on C2 is the definitive structural proof.

Method B: Mass Spectrometry (LC-MS)[4]
Experimental Protocol
System: Agilent 1200/6120 (or equivalent) Single Quadrupole. Column: C18 Reverse Phase

(e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm). Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

Ionization & Fragmentation Behavior[9]
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

Molecular Ion:

m/z.

Fragmentation Pattern (MS/MS or In-Source CID): Unlike simple aliphatic esters, the pyridine

core stabilizes certain fragments.

Parent Ion: m/z 183.2
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Loss of Methoxy Radical/Formaldehyde: Common in methoxy-pyridines.

(Radical cation, rare in ESI).

More likely: Loss of Methanol (

) if proton migration occurs

m/z 151.

Loss of Ester Group:

Loss of methoxy from ester (

).

Loss of entire carbomethoxy group (

, mass 59)

m/z 124.

Diagnostic Fragment:

m/z 151: Consistent with loss of methanol (from the ester or ether).

m/z 123/124: Consistent with decarboxylation/loss of ester.

Table 3: Predicted MS Data
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m/z (ESI+) Identity Notes

183.2
Base peak. High intensity due

to basic pyridine N.

205.2
Sodium adduct (common in

unbuffered solvents).

224.2
Acetonitrile adduct (common in

high %B).

151.1
Loss of methanol (neighboring

group participation).

Integrated Structural Elucidation (The "Why")
In drug development, the "Roof Effect" in 1H NMR is often cited as a problem, but here it is a

tool.

Observation: If the coupling constant between the two aromatic protons is ~5.0 – 5.5 Hz,

they are ortho (positions 5 and 6).

Alternative: If the product were the 2,5-substituted isomer (hypothetical), the protons would

be para (J ~ 0-1 Hz).

Alternative: If the product were the 2,6-methoxy isomer (symmetric), you would see a singlet

for the aromatic protons (equivalent) and no coupling.

Conclusion: The observation of two doublets with

Hz, combined with the HMBC correlation of the OMe group to the Carbon at 155 ppm (which
also couples to the NH2 protons), provides a 100% confidence level in the structural
assignment of Methyl 3-amino-2-methoxyisonicotinate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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